5-(3-Bromophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-Bromophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a furylmethyl group, a hydroxy group, and a methoxybenzoyl group, all attached to a pyrrol-2-one core. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(3-Bromophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.
Attachment of the Furylmethyl Group: This step typically involves a Friedel-Crafts alkylation reaction.
Addition of the Hydroxy Group: This can be introduced through a hydroxylation reaction using oxidizing agents.
Incorporation of the Methoxybenzoyl Group: This step involves an esterification reaction using methoxybenzoic acid and a suitable catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-(3-Bromophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Bromophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-(3-Bromophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
5-(3-Chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
5-(3-Bromophenyl)-1-(2-thienylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a thienylmethyl group instead of a furylmethyl group, which may influence its chemical properties and applications.
5-(3-Bromophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-ethoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has an ethoxybenzoyl group instead of a methoxybenzoyl group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18BrNO5 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
(4Z)-5-(3-bromophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18BrNO5/c1-29-17-9-7-14(8-10-17)21(26)19-20(15-4-2-5-16(24)12-15)25(23(28)22(19)27)13-18-6-3-11-30-18/h2-12,20,26H,13H2,1H3/b21-19- |
InChI Key |
TYEDTYQXZNZERB-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)Br)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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